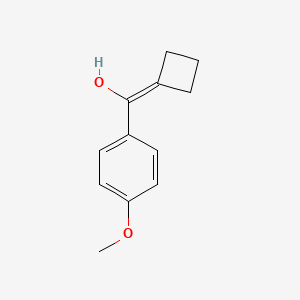
Cyclobutylidene(4-methoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutylidene(4-methoxyphenyl)methanol is an organic compound with the molecular formula C12H14O2 It is characterized by a cyclobutylidene group attached to a 4-methoxyphenyl group, with a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclobutylidene(4-methoxyphenyl)methanol can be synthesized through several methods. One common approach involves the reaction of geminal dibromocyclobutane with methyl-lithium at low temperatures (as low as –78 °C) to yield cyclobutylidene, which can then be further reacted with 4-methoxybenzyl alcohol . Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable.
Chemical Reactions Analysis
Types of Reactions
Cyclobutylidene(4-methoxyphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include methyl-lithium for generating cyclobutylidene, and various oxidizing agents like flavin-zinc (II)-cyclen complex for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde derivatives, while substitution reactions can produce a variety of substituted phenylmethanols .
Scientific Research Applications
Cyclobutylidene(4-methoxyphenyl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of Cyclobutylidene(4-methoxyphenyl)methanol involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, it interacts with oxidizing agents to form corresponding aldehydes or ketones . The specific molecular targets and pathways depend on the type of reaction and the conditions used.
Comparison with Similar Compounds
Cyclobutylidene(4-methoxyphenyl)methanol can be compared with other similar compounds such as:
Cyclobutylidene: A nonclassical carbene with unique reactivity and structural features.
4-Methoxybenzyl alcohol: Commonly used as a reagent to protect hydroxyl groups on alcohols and phenols.
4-Methoxyphenol: Used as a building block in designing β-cyclodextrin conjugates for drug complexation.
These compounds share some structural similarities but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
741653-53-2 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
cyclobutylidene-(4-methoxyphenyl)methanol |
InChI |
InChI=1S/C12H14O2/c1-14-11-7-5-10(6-8-11)12(13)9-3-2-4-9/h5-8,13H,2-4H2,1H3 |
InChI Key |
SDFBYNZQUNQXOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2CCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[(2-Amino-3-methoxyphenyl)methyl]alaninamide](/img/structure/B12522916.png)
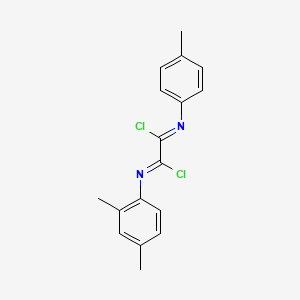
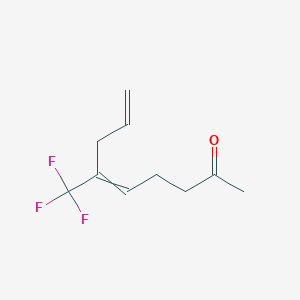
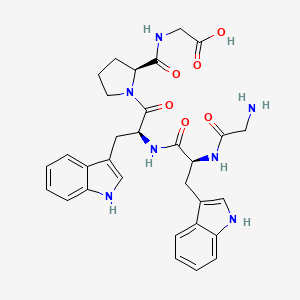
![5-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpyridine](/img/structure/B12522942.png)
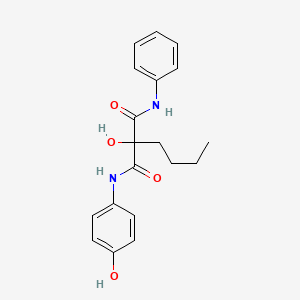
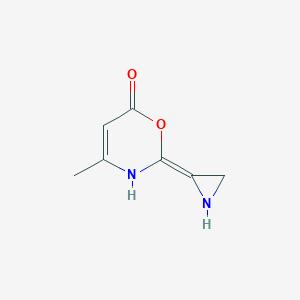
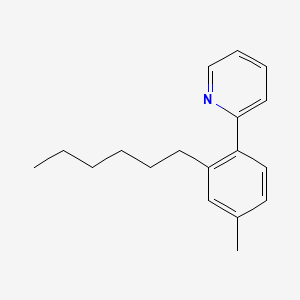
![5-Hexenoic acid, 2,4-dioxo-6-[1-(phenylmethyl)-1H-pyrrol-2-yl]-](/img/structure/B12522971.png)

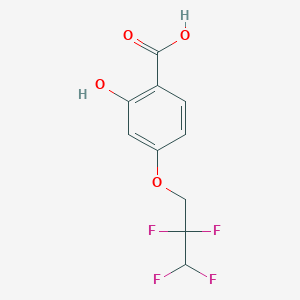
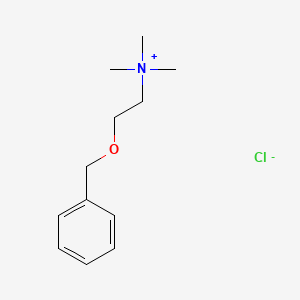
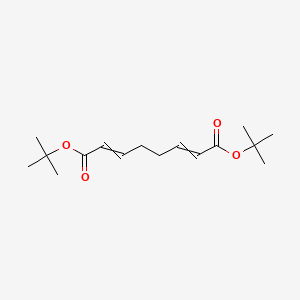
![2-Cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid](/img/structure/B12522994.png)
